molecular formula C19H14Cl2F3NO B11520160 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 342405-95-2

4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11520160
CAS No.: 342405-95-2
M. Wt: 400.2 g/mol
InChI Key: JKZXWJQNMSFOGV-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyclopenta[c]quinoline core, which is modified by the presence of dichlorophenyl and trifluoromethoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[c]quinoline core through a cyclization reaction. This core is then functionalized by introducing the dichlorophenyl and trifluoromethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core, potentially leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may interact with biological targets in ways that could lead to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • 4-(2,4-Dichlorophenyl)-8-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Uniqueness

Compared to similar compounds, 4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

342405-95-2

Molecular Formula

C19H14Cl2F3NO

Molecular Weight

400.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H14Cl2F3NO/c20-10-4-6-14(16(21)8-10)18-13-3-1-2-12(13)15-9-11(26-19(22,23)24)5-7-17(15)25-18/h1-2,4-9,12-13,18,25H,3H2

InChI Key

JKZXWJQNMSFOGV-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)OC(F)(F)F)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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